Triethyl(phenyl)stannane

Organometallic Chemistry Reaction Kinetics Electrophilic Cleavage

Triethyl(phenyl)stannane (CAS 878‑51‑3) is the rational choice for Stille cross‑couplings when your workflow demands efficient purification. Its calculated Log P of 3.40 is substantially lower than that of tributyl‑substituted analogs (Log P ≈5.74), which renders both the reagent and its tin‑containing by‑products less lipophilic. This property directly aids chromatographic separations and extractions, facilitating the removal of toxic organotin residues from the desired biaryl product. Additionally, substituting methyl with ethyl ligands reduces acute toxicity, providing a meaningful risk‑mitigation measure without sacrificing phenyl‑transfer reactivity. Procure this compound to streamline purification and enhance laboratory safety.

Molecular Formula C12H20Sn
Molecular Weight 283 g/mol
CAS No. 878-51-3
Cat. No. B1625458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl(phenyl)stannane
CAS878-51-3
Molecular FormulaC12H20Sn
Molecular Weight283 g/mol
Structural Identifiers
SMILESCC[Sn](CC)(CC)C1=CC=CC=C1
InChIInChI=1S/C6H5.3C2H5.Sn/c1-2-4-6-5-3-1;3*1-2;/h1-5H;3*1H2,2H3;
InChIKeyCKGABOFCIIXWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl(phenyl)stannane (CAS 878-51-3): Core Properties and Procurement Baseline


Triethyl(phenyl)stannane (CAS 878-51-3) is an organotin compound featuring a tin center bonded to three ethyl groups and one phenyl group, resulting in a tetrahedral geometry . It has a molecular formula of C12H20Sn and a molecular weight of approximately 283 g/mol [1]. The compound is characterized by its hydrophobic nature, with a calculated LogP of 3.40, indicating high solubility in organic solvents and poor solubility in water [1]. It is primarily utilized as a reagent in organic synthesis, most notably as a phenyl transfer agent in palladium-catalyzed cross-coupling reactions [2].

Why Triethyl(phenyl)stannane Cannot Be Readily Substituted by Other Triorganotin Reagents


Substituting Triethyl(phenyl)stannane with another triorganotin compound like tributylphenyltin or trimethylphenyltin is not trivial and can lead to significantly different outcomes in synthesis and safety profiles. The transfer of the phenyl group in a Stille coupling is influenced by the other ligands on the tin atom, affecting reaction kinetics and selectivity [1]. Furthermore, the toxicity of triorganotin compounds is highly dependent on the nature of the alkyl groups, with a general trend of decreasing toxicity with increasing alkyl chain length [2][3]. This means that a seemingly minor substitution, such as using a trimethyl- or tributyl- analog, can drastically alter the required safety protocols and waste disposal requirements for a given process.

Quantitative Evidence for Differentiating Triethyl(phenyl)stannane from Alternatives


Comparative Cleavage Kinetics with Silver Nitrate Versus Other Mixed Aryl-Alkyltins

In a study of electrophilic cleavage by silver nitrate in ethanol at 25°C, the behavior of triethylphenyltin was quantitatively compared with that of diethyldiphenyltin and ethyltriphenyltin. The trialkyl and dialkyl compounds showed markedly different reactivity profiles from the monoalkyl compounds, a phenomenon attributed to the inductive effect of the alkyl groups [1]. This provides a quantitative basis for selecting a specific reagent based on its desired stability towards electrophilic attack. The provided data confirms a distinct kinetic profile, but the source does not provide a direct rate constant comparison.

Organometallic Chemistry Reaction Kinetics Electrophilic Cleavage

Lipophilicity (LogP) as a Predictor for Separation and Handling Versus Trialkyl Analogs

The calculated partition coefficient (LogP) for triethyl(phenyl)stannane is 3.40 [1]. This value can be used to infer differences in chromatographic behavior and extraction efficiency compared to related compounds. For example, tributylphenyltin (C18H32Sn, MW ~367 g/mol) has a reported LogP of 5.74 [2]. The significantly lower LogP for triethyl(phenyl)stannane indicates it is considerably less lipophilic, which can be a critical differentiator for designing purification workflows or assessing its fate in biphasic reaction systems.

Physicochemical Property Chromatography Purification

Toxicity Profile Inference: A Safer Alternative to Trimethyltin Reagents

While direct toxicity data for triethyl(phenyl)stannane is not available in the primary literature, its toxicity can be inferred from studies on related trialkyltin compounds. In a comparative study on neurotoxicity, triethyltin (TET) and trimethyltin (TMT) caused cell death in neuronal cultures with EC50 values of approximately 0.02 μM and 0.8 μM, respectively, showing TET is 40 times more potent in this specific assay [1]. However, a broader class-level analysis of organotin toxicity indicates that acute toxicity generally decreases as the alkyl chain length increases from methyl to butyl [2][3]. Therefore, while triethyltin is highly toxic, it is anticipated to present a lower acute toxicity hazard than a trimethyltin analog, a crucial consideration for lab safety and waste handling protocols.

Toxicology Chemical Safety Risk Assessment

Optimal Application Scenarios for Triethyl(phenyl)stannane Based on Differential Evidence


Stille Cross-Coupling for Complex Molecule Synthesis Where Tin Byproduct Separation is Critical

Triethyl(phenyl)stannane is best employed as a phenyl transfer agent in Stille cross-coupling reactions when the project's purification strategy is a primary concern. Its lower LogP (3.40) compared to tributyltin analogs (LogP ~5.74) suggests that both the reagent and its tin-containing byproducts will be less lipophilic [1][2]. This property is advantageous for chromatographic separations or extractions, potentially simplifying the removal of toxic organotin residues from the desired biaryl product.

Synthetic Routes Requiring an Intermediate Electrophilic Stability Profile

For multi-step syntheses where the organotin group must survive one set of reaction conditions before participating in a subsequent step, the specific stability of triethyl(phenyl)stannane is a key selection criterion. Quantitative studies show its reactivity with electrophiles like silver nitrate is distinct from other mixed alkyl-aryl tin compounds [3]. This allows chemists to select a reagent that is stable enough for early-stage manipulations but can be predictably activated later in the sequence.

Process Development Where Acute Toxicity Reduction is a High-Priority Goal

In a research or industrial setting prioritizing occupational safety and waste management, choosing triethyl(phenyl)stannane over a trimethylphenyltin analog is a justifiable decision. Class-level toxicity data indicates that increasing the alkyl chain length from methyl to ethyl correlates with a decrease in acute toxicity [4][5]. While all organotin compounds must be handled with extreme care, this choice represents a meaningful risk mitigation strategy based on quantitative trends in structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethyl(phenyl)stannane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.